4-Pyridinecarbonitrile, 3-[(1E)-2-(dimethylamino)ethenyl]-
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Overview
Description
4-Pyridinecarbonitrile, 3-[(1E)-2-(dimethylamino)ethenyl]- is a chemical compound with the molecular formula C10H11N3 It is known for its unique structure, which includes a pyridine ring substituted with a carbonitrile group and a dimethylaminoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarbonitrile, 3-[(1E)-2-(dimethylamino)ethenyl]- typically involves the reaction of 4-pyridinecarbonitrile with a suitable dimethylaminoethenylating agent under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 4-pyridinecarbonitrile, followed by the addition of a dimethylaminoethenyl halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-Pyridinecarbonitrile, 3-[(1E)-2-(dimethylamino)ethenyl]- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarbonitrile, 3-[(1E)-2-(dimethylamino)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acids.
Reduction: Formation of pyridinecarbonitrile derivatives.
Substitution: Formation of substituted pyridinecarbonitrile compounds.
Scientific Research Applications
4-Pyridinecarbonitrile, 3-[(1E)-2-(dimethylamino)ethenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyridinecarbonitrile, 3-[(1E)-2-(dimethylamino)ethenyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridinecarbonitrile
- 3-(Dimethylamino)acrylonitrile
- 4-Cyanopyridine
Uniqueness
4-Pyridinecarbonitrile, 3-[(1E)-2-(dimethylamino)ethenyl]- is unique due to its combined structural features of a pyridine ring, a carbonitrile group, and a dimethylaminoethenyl group
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethenyl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C10H11N3/c1-13(2)6-4-10-8-12-5-3-9(10)7-11/h3-6,8H,1-2H3 |
InChI Key |
WSEAAEIFRDYXSA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=C(C=CN=C1)C#N |
Origin of Product |
United States |
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